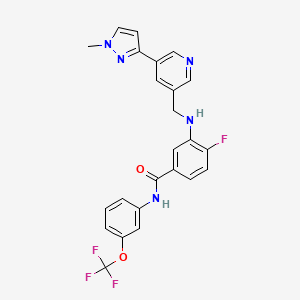

4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide is a useful research compound. Its molecular formula is C24H19F4N5O2 and its molecular weight is 485.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

The compound has been studied for its role in inhibiting Aurora A kinase, which can be useful in treating cancer. The structural modification of this compound enhances its bioavailability and reduces side effects, making it a practical lead for an orally active inhibitor in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibition

This compound has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits significant inhibitory activity and a favorable pharmacokinetics profile, suggesting its potential for central nervous system applications (Shuji Yamamoto et al., 2016).

In Vivo and In Vitro Metabolism Studies

The compound's metabolism has been studied both in vivo and in vitro, particularly focusing on its phase I metabolites. These studies are crucial for understanding its pharmacokinetics and developing analytical methods for quantification in biological samples, which is vital for pharmacodynamics and toxicodynamics studies (Zitai Sang et al., 2016).

Potential as BCR-ABL Kinase Inhibitors

The compound's derivatives have been proposed as new BCR-ABL tyrosine kinase inhibitors. They have shown moderate to potent activities against wild-type BCR-ABL1 kinase, indicating their potential as therapeutic agents for chronic myelogenous leukemia (Liming Hu et al., 2015).

Antimicrobial and Antitubercular Activities

Some derivatives of this compound have demonstrated potent antitubercular and antibacterial activities, surpassing reference drugs like Pyrazinamide and Streptomycin. This highlights the compound's potential in developing new antimicrobial agents (S. Bodige et al., 2020).

Antipsychotic Potential

Derivatives of the compound have shown an antipsychotic-like profile in behavioral animal tests, offering a novel approach to antipsychotic drug development. This is particularly noteworthy as these derivatives do not interact with dopamine receptors, unlike many clinically available antipsychotic agents (L D Wise et al., 1987).

Mechanism of Action

Target of Action

The primary targets of VU6015929 are the discoidin domain receptors 1 and 2 (DDR1/2) . These receptors are protein tyrosine kinases that play a crucial role in many cellular functions, such as cell adhesion, migration, survival, and collagen production .

Mode of Action

VU6015929 interacts with its targets, DDR1/2, by inhibiting their activity . It is a potent and selective inhibitor of these receptors, with IC50 values of 4.67 nM and 7.39 nM for DDR1 and DDR2, respectively . This interaction results in the blocking of collagen-induced DDR1 activation and collagen-IV production .

Biochemical Pathways

The inhibition of DDR1/2 by VU6015929 affects the collagen-induced activation pathway . This pathway is crucial for collagen production, and its inhibition leads to a decrease in collagen-IV production . The downstream effects of this inhibition are still under investigation, but it is suggested that it could pave the way for new and more effective therapeutic options in anti-fibrotic treatment .

Pharmacokinetics

VU6015929 has good in vitro and in vivo pharmacokinetics . It displays a good in vitro:in vivo correlation (IVIC), with moderate in vivo clearance (CL p = 34.2 mL/min/kg), an 3 hour half-life, moderate volume of distribution at steady state (V ss = 4.3 L/kg) and 12.5% oral bioavailability with a rapid T max (0.75 hr) . These properties impact the bioavailability of VU6015929, making it a potent and orally active compound .

Result of Action

The molecular and cellular effects of VU6015929’s action include the inhibition of collagen I-induced DDR1 phosphorylation in a dose-dependent manner . It also significantly inhibits collagen IV production . These effects suggest that VU6015929 could be a promising candidate for the development of new antifibrotic therapies .

properties

IUPAC Name |

4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVIUJIUTXIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)

![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)

![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)

![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)